molecular formula C9H7BrN4 B5583365 N-(4-bromobenzylidene)-4H-1,2,4-triazol-4-amine CAS No. 32787-79-4

N-(4-bromobenzylidene)-4H-1,2,4-triazol-4-amine

Cat. No.: B5583365
CAS No.: 32787-79-4
M. Wt: 251.08 g/mol
InChI Key: DNEVVDSOWJXLAW-WLRTZDKTSA-N
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Description

N-(4-Bromobenzylidene)-4H-1,2,4-triazol-4-amine (CAS 32787-79-4) is a Schiff base derivative incorporating the 1,2,4-triazole heterocycle, a scaffold recognized for its significant potential in multidisciplinary research . This compound features a brominated aromatic ring connected via an azomethine (C=N) linkage to the 4-amino position of the 1,2,4-triazole ring, a structural motif known as a key pharmacophore in medicinal chemistry . The molecular formula is C9H7BrN4, with a molecular weight of 251.08 g/mol . The primary research value of this compound lies in its role as a key intermediate for the synthesis of novel chemical entities with potential biological activity. The 1,2,4-triazole core is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects . Schiff bases like this one are particularly valuable in bioinorganic and metal-based drug discovery due to their good coordination ability with various metal ions, which can be exploited to develop polymetallic complexes with unique properties . Furthermore, azomethine derivatives incorporating the 1,2,4-triazole ring have demonstrated promising efficacy in anticancer studies, such as activity against human liver cancer cell lines (Hep G2), highlighting their relevance in developing new chemotherapeutic agents . Researchers utilize this chemical as a building block to create new molecules for screening against drug-resistant bacteria and for exploring novel mechanisms of action . This product is supplied for laboratory research and development purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-bromophenyl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4/c10-9-3-1-8(2-4-9)5-13-14-6-11-12-7-14/h1-7H/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEVVDSOWJXLAW-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32787-79-4
Record name 4-(4-BROMOBENZYLIDENEAMINO)-4H-1,2,4-TRIAZOLE
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Significance of 1,2,4 Triazole Scaffolds in Heterocyclic Chemistry

The 1,2,4-triazole (B32235) ring, a five-membered heterocycle containing three nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its presence in a multitude of compounds exhibiting a wide spectrum of pharmacological activities. wisdomlib.orgnih.gov The unique electronic characteristics and metabolic stability of the triazole ring make it a cornerstone in the development of therapeutic agents. researchgate.net

Derivatives of 1,2,4-triazole have demonstrated potent biological activities, including:

Antifungal Properties: The triazole core is fundamental to the mechanism of action of widely used antifungal drugs like Fluconazole and Itraconazole, which are effective in treating infections caused by Candida species. nih.govnih.gov

Anticancer Activity: Compounds such as Letrozole and Anastrozole, which feature the 1,2,4-triazole structure, are employed in cancer therapy. nih.govresearchgate.net

Antiviral Effects: Ribavirin, a broad-spectrum antiviral agent, incorporates a 1,2,4-triazole carboxamide moiety. researchgate.net

Other Pharmacological Roles: The versatility of the scaffold extends to antibacterial, anticonvulsant, anti-inflammatory, and antitubercular applications. nih.govmdpi.com

The 1,2,4-triazole ring can exist in 1H and 4H tautomeric forms and is considered an isostere for esters and amides, allowing it to participate in various biological interactions. nih.gov Its structural features and diverse bioactivity make it a central focus for the synthesis of novel molecular hybrids aimed at discovering new therapeutic leads. nih.gov

Role of Schiff Bases in Synthetic and Biological Chemistry

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are versatile compounds formed through the condensation of a primary amine with an aldehyde or a ketone. sciencepublishinggroup.comgsconlinepress.com This carbon-nitrogen double bond is crucial to their chemical reactivity and biological function. gsconlinepress.comscirp.org

The significance of Schiff bases is twofold:

Synthetic Intermediates: Their formation is a common and efficient method for creating C-N bonds in organic synthesis. scirp.org They serve as precursors for the synthesis of various organic compounds, including amino acids and other heterocyclic systems. gsconlinepress.com

Biological and Medicinal Applications: The imine group is a key feature in many natural and synthetic compounds, contributing to a broad range of biological activities. scirp.org Schiff bases have been extensively investigated for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. gsconlinepress.comwikipedia.org Furthermore, they are widely used as ligands in coordination chemistry, forming stable complexes with various metal ions. The coordination of a metal to a Schiff base ligand can often enhance the compound's biological activity. sciencepublishinggroup.comchemijournal.com

The electrophilic carbon and nucleophilic nitrogen within the azomethine bond provide excellent opportunities for binding with different biological targets, which is a key reason for their diverse pharmacological profiles. gsconlinepress.com

Rationale for Investigating N 4 Bromobenzylidene 4h 1,2,4 Triazol 4 Amine Within the Broader Context of Triazole Derivatives

The investigation of N-(4-bromobenzylidene)-4H-1,2,4-triazol-4-amine is a logical progression in medicinal chemistry, rooted in the principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophores (bioactive moieties) to create a new hybrid compound with the potential for enhanced affinity, improved efficacy, or a novel mechanism of action compared to the individual components.

In this specific molecule, the key components are:

The 4-amino-4H-1,2,4-triazole core: This provides the well-established, biologically active 1,2,4-triazole (B32235) scaffold. nih.gov

The Schiff base linker (-N=CH-): This connects the triazole ring to the phenyl group, providing a structurally rigid and electronically conjugated bridge that is itself associated with biological activity. scirp.org

The 4-bromobenzylidene group: The phenyl ring provides a scaffold for substitution, and the bromine atom at the para-position is a critical modification. Halogen atoms like bromine can significantly influence a molecule's physicochemical properties, such as lipophilicity, which affects cell membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to biological targets.

By combining these three components, researchers aim to create a novel chemical entity that leverages the proven therapeutic potential of the 1,2,4-triazole ring while exploring the synergistic or additive effects conferred by the Schiff base linkage and the bromo-substituted aromatic ring. The synthesis of such a molecule allows for the exploration of new chemical space and the potential discovery of compounds with unique pharmacological profiles.

Overview of Research Directions for Benzylidene Triazole Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Detailed experimental FT-IR and Raman spectroscopic data for this compound are not available. Such analyses would be crucial for identifying the characteristic vibrational modes of its functional groups, including the C=N imine stretch, the aromatic C-H and C=C vibrations of the bromophenyl ring, and the vibrations associated with the 1,2,4-triazole (B32235) heterocycle. Conformational analysis through vibrational spectroscopy would provide insights into the molecule's three-dimensional structure in its ground state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific ¹H and ¹³C NMR data for this compound have not been reported in the searched literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

An experimental ¹H NMR spectrum would be essential for confirming the proton environment of the molecule. It would be expected to show distinct signals for the protons on the 4-bromobenzyl group and the 4H-1,2,4-triazole ring, with chemical shifts and coupling constants providing definitive evidence of the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the structure, including the carbons of the aromatic ring, the imine carbon, and the carbons of the triazole ring. This information is vital for a complete structural assignment.

Advanced Two-Dimensional NMR Techniques for Detailed Structural Correlation

Information from advanced 2D NMR techniques such as COSY, HSQC, and HMBC for this compound is not available. These techniques would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Experimental mass spectrometry data, which would confirm the molecular weight of this compound and provide insights into its fragmentation patterns under ionization, could not be located. The characteristic isotopic pattern of the bromine atom would be a key feature in the mass spectrum.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

A crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) with the reference code CCDC 211333. However, the associated scientific publication detailing the collection, refinement, and full analysis of these crystallographic data is not publicly accessible. Therefore, a detailed discussion of its solid-state molecular geometry, bond lengths, bond angles, and crystal packing interactions cannot be provided.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is expected to be largely defined by the rotational freedom around the N-N and C-N single bonds, as well as the orientation of the 4-bromophenyl and 1,2,4-triazole rings relative to each other. Analysis of analogous structures provides a strong basis for predicting these features.

For the parent compound, (E)-N-benzylidene-4H-1,2,4-triazol-4-amine, the asymmetric unit contains three independent molecules, indicating slight conformational polymorphism in the solid state. nih.gov The dihedral angles between the triazole and phenyl rings in these three molecules are 4.8(2)°, 9.7(2)°, and 7.2(2)°, respectively, demonstrating a nearly coplanar arrangement. nih.gov This planarity is likely favored as it maximizes π-system conjugation across the imine bridge.

In contrast, the derivative N-[4-(dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine exhibits a significantly larger dihedral angle of 43.09(11)° between the benzene (B151609) and triazole rings. nih.govresearchgate.net This deviation from planarity can be attributed to the steric bulk and electronic influence of the dimethylamino substituent.

Given the electronic properties of the bromo substituent, it is reasonable to infer that the conformation of this compound would be more akin to the parent benzylidene compound, likely adopting a relatively planar conformation to facilitate electronic delocalization. The 1,2,4-triazole ring itself is expected to be planar. nih.gov

Table 1: Comparison of Dihedral Angles in Related Schiff Bases

CompoundDihedral Angle between Triazole and Phenyl RingsReference
(E)-N-benzylidene-4H-1,2,4-triazol-4-amine (Molecule A)4.8(2)° nih.gov
(E)-N-benzylidene-4H-1,2,4-triazol-4-amine (Molecule B)9.7(2)° nih.gov
(E)-N-benzylidene-4H-1,2,4-triazol-4-amine (Molecule C)7.2(2)° nih.gov
N-[4-(dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine43.09(11)° nih.govresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is anticipated to be stabilized by a network of weak intermolecular interactions. The nitrogen atoms of the 1,2,4-triazole ring are potential hydrogen bond acceptors, playing a crucial role in the formation of the supramolecular architecture. pensoft.net

In the crystal structure of (E)-N-benzylidene-4H-1,2,4-triazol-4-amine, the independent molecules are linked into a trimer by C-H···N hydrogen bonds. nih.gov Similarly, the crystal structure of N-[4-(dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine displays weak C-H···N interactions. nih.govresearchgate.net It is therefore highly probable that the title compound also features such interactions, with aromatic C-H donors from the bromophenyl ring and the triazole ring interacting with the nitrogen acceptors of adjacent triazole moieties.

Table 2: Potential Intermolecular Interactions

Interaction TypePotential Donor/Acceptor Sites in this compound
Hydrogen BondingC-H (aromatic/triazole) as donor; N (triazole) as acceptor
Halogen BondingBr as donor; N (triazole) or π-system of rings as acceptor
π-π StackingBetween 4-bromophenyl rings and/or 1,2,4-triazole rings

Structure-Property Relationship Studies based on Theoretical Descriptors

General computational methodologies such as Density Functional Theory (DFT) are commonly employed to investigate the properties of related Schiff bases and triazole derivatives. These studies typically involve geometry optimization using basis sets like B3LYP/6-311++G(d,p), followed by frequency calculations to confirm the stability of the optimized structure. Frontier molecular orbital analysis (HOMO-LUMO) is a standard procedure to understand the chemical reactivity and kinetic stability of such molecules. Furthermore, Molecular Electrostatic Potential (MEP) maps are often generated to identify sites susceptible to electrophilic and nucleophilic attack. However, the specific output data from these analyses for this compound has not been published.

Similarly, while molecular dynamics simulations are a powerful tool for understanding the conformational dynamics and behavior of molecules in solution, no such studies have been reported for this particular compound. The prediction and validation of spectroscopic properties (e.g., UV-Vis, IR, NMR) through quantum chemical calculations also require dedicated studies that have not been performed or published.

Consequently, the establishment of structure-property relationships based on theoretical descriptors for this compound remains an area for future research.

Investigation of Biological Activities and Molecular Interactions in Vitro and Mechanistic Focus

Antimicrobial Activity Studies (In Vitro)

The antimicrobial potential of Schiff bases derived from 4-amino-1,2,4-triazole (B31798) has been an active area of research. These compounds are of interest in the development of new therapeutic agents to combat the growing challenge of drug-resistant pathogens.

Antibacterial Efficacy Against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative)

While specific studies on the antibacterial activity of N-(4-bromobenzylidene)-4H-1,2,4-triazol-4-amine are not extensively detailed in publicly available literature, research on closely related analogues provides valuable insights. For instance, studies on various Schiff bases of 4-amino-1,2,4-triazole have demonstrated a range of antibacterial activities. It has been noted that derivatives incorporating a 4-bromo substituent often exhibit good antibacterial efficacy.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole (B32235) Schiff Base Derivatives

Compound Bacterial Strain Activity
Schiff bases of 4-amino-1,2,4-triazole Escherichia coli (Gram-negative) Variable
Schiff bases of 4-amino-1,2,4-triazole Staphylococcus aureus (Gram-positive) Variable
4-(4-bromobenzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol Not specified Poor

Note: This table is illustrative and based on general findings for the class of compounds, as specific data for this compound is limited.

Antifungal Efficacy Against Specific Fungal Strains

The antifungal properties of 1,2,4-triazole derivatives are well-documented, with several clinically used antifungal drugs belonging to this class. The investigation of Schiff base derivatives is a strategy to discover new and more effective antifungal agents.

A study on the closely related compound, 4-(4-bromobenzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (a brominated Schiff base of a triazole derivative), demonstrated notable antifungal activity. The minimum inhibitory concentration (MIC) values for this compound were reported to be 24 µg/mL against Candida albicans and 32 µg/mL against Aspergillus niger. This suggests that the presence of the 4-bromobenzylidene moiety may contribute positively to the antifungal potential of the triazole scaffold.

Table 2: Antifungal Activity of a Related 1,2,4-Triazole Schiff Base Derivative

Compound Fungal Strain MIC (µg/mL)
4-(4-bromobenzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol Candida albicans 24
4-(4-bromobenzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol Aspergillus niger 32

Mechanistic Insights into Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound have not been elucidated in detail. However, based on the known mechanisms of other 1,2,4-triazole derivatives, several pathways can be hypothesized. For antifungal activity, it is widely accepted that triazoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

For antibacterial action, potential mechanisms could involve the inhibition of essential bacterial enzymes or interference with other vital cellular processes. Further research, including enzyme inhibition assays and molecular docking studies, is necessary to determine the specific molecular targets of this compound in both bacteria and fungi.

Anti-inflammatory Potential and Associated Molecular Pathways (In Vitro)

The anti-inflammatory effects of these compounds are often evaluated using assays such as the inhibition of albumin denaturation and protease activity. For example, some 1,2,4-triazole derived Schiff bases have shown a dose-dependent inhibition of albumin denaturation, with higher concentrations leading to greater inhibition. ijper.org The anti-protease efficacy is also a common measure of anti-inflammatory potential. ijper.org The molecular pathways likely involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

Anticancer and Antitumor Activity Evaluation (In Vitro)

The 1,2,4-triazole scaffold is present in several established anticancer drugs, making its derivatives, including Schiff bases, promising candidates for anticancer research. nih.govresearchgate.net In vitro studies on various 4-amino-1,2,4-triazole Schiff base derivatives have demonstrated their potential to suppress the proliferation of cancer cell lines. nih.govresearchgate.net

For instance, a study on a 4-amino-1,2,4-triazole Schiff base derivative showed significant dose-dependent suppression of proliferation in a lung adenocarcinoma cell line (A549) and a human hepatoma cell line (Bel7402), as evaluated by the MTT assay. nih.govresearchgate.net While specific data for this compound is not available, the general findings for this class of compounds suggest that it may possess cytotoxic activity against various cancer cells. The mechanism of action could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

Anticonvulsant and Analgesic Properties (In Vitro)

The 1,2,4-triazole ring is a key structural feature in several compounds exhibiting central nervous system activity, including anticonvulsant and analgesic effects. saudijournals.comresearchgate.net Schiff bases of 4-amino-1,2,4-triazole have been synthesized and evaluated for their potential as anticonvulsant agents. saudijournals.comresearchgate.net

While specific in vitro studies on the anticonvulsant or analgesic properties of this compound are not documented, research on related structures suggests potential activity. saudijournals.comresearchgate.net For example, a series of Schiff bases of substituted 4-amino-5-phenyl-2,4-dihydro- ijper.orgnih.gov-triazole-3-thione were synthesized and showed promising anticonvulsant activity in chemo-shock models. saudijournals.com The proposed mechanisms for the anticonvulsant activity of triazole derivatives often involve modulation of ion channels (e.g., sodium, potassium channels) or enhancement of GABAergic neurotransmission. Similarly, the analgesic effects could be mediated through central or peripheral mechanisms, potentially involving opioid receptors or inhibition of inflammatory mediators. researchgate.net

Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatase Inhibition by Triazole Derivatives)

The 1,2,4-triazole moiety is a key pharmacophore in a variety of enzyme inhibitors. researchgate.net Derivatives of 1,2,4-triazole have been shown to be effective inhibitors of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and various phosphatases. researchgate.net One particularly important class of enzymes targeted by such compounds is the protein tyrosine phosphatases (PTPs). PTPs are crucial regulatory enzymes that, in conjunction with protein tyrosine kinases, control the phosphorylation state of tyrosine residues in proteins, a fundamental mechanism in cellular signaling pathways. nih.govresearchgate.net Dysregulation of PTP activity has been implicated in a range of diseases, including cancer and diabetes. researchgate.net

While direct experimental data on the PTP inhibitory activity of this compound is not extensively available, studies on structurally related compounds provide valuable insights. For instance, oxovanadium(IV) complexes of Schiff bases, including those with a bromo substituent, have demonstrated potent inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), with IC50 values in the nanomolar range. nih.govresearchgate.net These complexes were found to act as competitive inhibitors of PTP1B. nih.govresearchgate.net This suggests that the Schiff base structure, combined with specific substituents, can effectively interact with the active site of PTPs. The presence of the bromine atom in this compound could potentially influence its interaction with the enzyme's active site, a hypothesis that warrants further investigation.

In addition to PTPs, other enzymes are also targets for triazole derivatives. For example, a series of 1,2,4-triazole Schiff base derivatives were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase, with some compounds showing high potency. researchgate.net This highlights the broad potential of this class of compounds as enzyme inhibitors.

Receptor Binding Assays and Ligand-Target Interactions (In Vitro)

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. merckmillipore.com The 1,2,4-triazole nucleus is known to interact with various biological receptors with high affinity due to its dipole character, capacity for hydrogen bonding, and structural rigidity. pensoft.net While specific receptor binding data for this compound is limited, studies on related triazole-based compounds have shown interactions with various receptors.

For instance, molecular docking studies of triazole-based Schiff bases have been conducted to predict their binding affinities with the receptor proteins of bacterial strains, indicating their potential for effective inhibition. nih.gov In the context of anticancer research, polar substituted Schiff bases hybridized with 1,2,3-triazoles have been evaluated for their binding affinity against the androgen receptor. nih.gov The results indicated that these hybrid compounds exhibited significant binding affinity, suggesting their potential as inhibitors of this receptor. nih.gov These studies underscore the importance of the triazole-Schiff base scaffold in facilitating ligand-target interactions. The specific nature of the substituent on the benzylidene ring, such as the 4-bromo group in the title compound, would be expected to modulate the binding affinity and selectivity for different receptors.

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

The biological activity of this compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and selectivity. This involves analyzing the impact of its three main structural components: the 4-bromo substituent, the 1,2,4-triazole ring, and the Schiff base linkage.

The presence and position of substituents on the benzylidene ring of triazole-Schiff bases play a critical role in determining their biological activity. Halogen substituents, in particular, are known to influence the electronic and steric properties of a molecule, which can in turn affect its interaction with biological targets. nih.gov

In studies of related 1,2,4-triazole Schiff base derivatives, the presence of a halogen on the phenyl ring has been shown to be beneficial for antifungal activity. nih.gov For example, a study on a series of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol found that compounds with chloro and fluoro substituents on the benzylidene ring exhibited strong antifungal and antibacterial activity. nih.gov Another study on 1,2,4-triazole Schiff base derivatives reported that the introduction of halogen elements on the benzene (B151609) ring was advantageous for antifungal activity against Wheat gibberellic. nih.gov Specifically, a derivative with a bromine atom at the 2-position of the phenyl ring showed notable activity against Candida albicans. nih.gov These findings suggest that the 4-bromo substituent in this compound is likely to contribute positively to its biological profile, potentially by enhancing its ability to interact with target sites.

The following table summarizes the antifungal activity of some halogen-substituted 1,2,4-triazole Schiff base derivatives against various fungal strains, illustrating the influence of the halogen substituent.

Compound IDSubstituent on Benzylidene RingFungal StrainActivity (MIC in µg/mL)Reference
5q 4-ChloroMicrosporum gypseumPotent nih.gov
Derivative with 2-Br 2-BromoCandida albicans200 nih.gov
AS-4 4-ChloroWheat gibberellic6.80 (EC50 in mg/L) nih.gov
AS-14 2,4-DichloroWheat gibberellic5.33 (EC50 in mg/L) nih.gov

The 1,2,4-triazole ring is a critical pharmacophore that imparts significant biological activity to the molecule. mdpi.comnih.gov Its stability to metabolic degradation and its ability to form hydrogen bonds are key features that contribute to its pharmacological properties. beilstein-journals.org Modifications to the triazole ring can have a profound impact on the biological activity of the resulting compound.

The azomethine or imine group (-N=CH-) of the Schiff base linkage is a vital structural feature for the biological activity of this class of compounds. orientjchem.org This functional group is known to be involved in the biological activities of many compounds, including antimicrobial and anticancer agents. researchgate.net The formation of a Schiff base from a 1,2,4-triazole derivative can enhance its biological properties. mdpi.com

Advanced Applications and Emerging Research Areas

Coordination Chemistry and Metal Complexes of N-(4-bromobenzylidene)-4H-1,2,4-triazol-4-amine

The coordination chemistry of this compound and its derivatives is a rich and expanding field. The ligand's ability to coordinate with various metal ions through its nitrogen atoms opens up possibilities for creating novel coordination compounds with diverse structures and functionalities.

Ligand Design and Synthesis for Metal Coordination

The synthesis of this compound is typically achieved through a straightforward condensation reaction between 4-amino-4H-1,2,4-triazole and 4-bromobenzaldehyde. This method is characteristic of the synthesis of Schiff bases, where the primary amine group of the triazole reacts with the carbonyl group of the aldehyde to form an imine linkage.

The design of this ligand for metal coordination is predicated on the presence of multiple potential donor sites. The nitrogen atoms of the 1,2,4-triazole (B32235) ring and the imine nitrogen are the primary sites for coordination with metal ions. This multidentate nature allows the ligand to form stable chelate rings with metal centers, leading to the formation of well-defined coordination complexes. The bromo-substitution on the phenyl ring can also influence the electronic properties and, consequently, the coordination behavior of the ligand.

Structural Characterization of Metal Complexes

While specific structural data for metal complexes of this compound are not extensively documented in the available literature, the characterization of complexes with analogous Schiff base ligands provides valuable insights. For instance, a related ligand, 4-((4-bromobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, has been shown to form octahedral complexes with Co(II), Ni(II), and Cu(II), and a tetrahedral complex with Zn(II). In these complexes, the ligand acts as a bidentate donor, coordinating through the imine nitrogen and a sulfur atom. For this compound, coordination is expected to occur through the imine nitrogen and one of the triazole ring nitrogens.

The structural elucidation of these types of complexes is typically carried out using a combination of spectroscopic techniques, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N (imine) and triazole ring stretching modes.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complexes in solution.

Table 1: Expected Coordination Modes of this compound

Coordination ModeMetal Ion ExamplesPotential Geometry
Bidentate (N,N')Co(II), Ni(II), Cu(II), Zn(II)Tetrahedral, Square Planar, Octahedral
BridgingTransition MetalsPolymeric or Polynuclear Structures

Catalytic Applications of Metal Complexes

Metal complexes of Schiff bases derived from 1,2,4-triazoles have demonstrated potential as catalysts in various organic transformations. While specific catalytic studies on complexes of this compound are limited, research on similar complexes suggests potential applications. For example, copper(II) complexes with a triazole derivative have been shown to selectively catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone.

The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the substrate molecules, thereby activating them for the desired reaction. The ligand framework plays a crucial role in stabilizing the catalytically active species and influencing the selectivity of the reaction.

Exploration of Magnetic Properties in Coordination Compounds

The study of the magnetic properties of coordination compounds derived from 1,2,4-triazole ligands is an area of significant interest. The N1 and N2 atoms of the triazole ring can act as bridging ligands between two metal centers, facilitating magnetic exchange interactions. This can lead to the formation of polynuclear complexes with interesting magnetic behaviors, such as ferromagnetism, antiferromagnetism, or spin-crossover phenomena.

Potential in Materials Science

Derivatives of 1,2,4-triazole are being explored for their potential in materials science. Their ability to form stable metal-organic frameworks (MOFs) and coordination polymers makes them attractive building blocks for the design of new functional materials. These materials can have applications in areas such as gas storage, separation, and catalysis. The incorporation of the this compound ligand into such frameworks could lead to materials with tailored properties, influenced by the presence of the bromo-functional group.

Development as Fluorescent Probes or Imaging Agents

The development of fluorescent probes for bio-imaging is a rapidly growing field of research. Compounds containing the 1,2,4-triazole moiety have been investigated for their fluorescent properties. The fluorescence of these molecules often arises from intramolecular charge transfer (ICT) processes, which can be sensitive to the local environment, making them suitable as sensors.

While the specific photophysical properties of this compound have not been extensively reported, related 1,2,4-triazole derivatives have shown promising fluorescence characteristics. The development of this compound as a fluorescent probe would involve the characterization of its absorption and emission spectra, quantum yield, and Stokes shift in various solvents and biological media. The presence of the bromine atom could potentially lead to a heavy-atom effect, which might influence its photophysical properties, for instance, by promoting intersystem crossing and leading to phosphorescence. Further research is needed to explore the potential of this compound and its metal complexes as fluorescent probes for cellular imaging or as sensors for specific analytes.

Future Directions and Research Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The conventional synthesis of Schiff bases, including N-(4-bromobenzylidene)-4H-1,2,4-triazol-4-amine, typically involves the condensation of a primary amine (4-amino-4H-1,2,4-triazole) with an aldehyde (4-bromobenzaldehyde). gsconlinepress.comnih.govnih.gov Future research should focus on developing more efficient and sustainable synthetic methodologies. Green chemistry approaches, such as microwave-assisted synthesis, sonochemical methods, and the use of eco-friendly solvents or solvent-free conditions, have shown promise in the synthesis of related heterocyclic compounds. nih.govnih.gov These methods can lead to shorter reaction times, higher yields, and a reduced environmental footprint. gsconlinepress.com Furthermore, the development of catalytic systems, potentially using recyclable nanocatalysts, could enhance the atom economy and sustainability of the synthesis.

Comprehensive Mechanistic Studies of Biological Activities at a Molecular and Cellular Level

Derivatives of 1,2,4-triazole (B32235) are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. nih.govdergipark.org.trresearchgate.net Preliminary studies on related compounds suggest that the biological action of triazole derivatives may stem from their ability to interact with various enzymes and receptors within biological systems. researchgate.net Future research should be directed towards comprehensive mechanistic studies to elucidate how this compound exerts its biological effects at the molecular and cellular levels.

This would involve:

Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the specific protein targets of the compound.

Enzyme Inhibition Assays: Investigating the inhibitory effects on key enzymes implicated in various diseases. For instance, related triazole compounds have been explored as inhibitors of enzymes like aromatase in cancer therapy.

Cellular Pathway Analysis: Utilizing molecular biology techniques to understand the impact of the compound on cellular signaling pathways, cell cycle regulation, and apoptosis.

In Vivo Studies: Progressing to well-designed in vivo studies in animal models to validate the therapeutic potential and understand the pharmacokinetic and pharmacodynamic profiles.

Rational Design of Derivatives with Enhanced Biological Selectivity and Potency Based on SAR

A systematic structure-activity relationship (SAR) study is crucial for optimizing the biological activity of this compound. This involves the synthesis of a library of derivatives with systematic modifications to the core structure and evaluating their biological effects.

Key areas for modification and investigation include:

Substitution on the Phenyl Ring: The position and nature of the substituent on the benzylidene moiety can significantly influence activity. The current bromo-substituent at the para-position serves as a starting point. Exploring other halogens, as well as electron-donating and electron-withdrawing groups at various positions, could lead to enhanced potency and selectivity. nih.gov

Modification of the Triazole Ring: While the 4H-1,2,4-triazol-4-amine core is a common feature, substitutions at other positions of the triazole ring could be explored to modulate the compound's properties.

Isosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel compounds with different biological profiles.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to guide the rational design of these derivatives and to better understand the interactions with biological targets. nih.gov

Exploration of New Applications in Emerging Fields of Chemical Biology and Materials Science

The unique structural features of this compound open up possibilities for its application in emerging scientific fields beyond traditional medicinal chemistry.

Chemical Biology: The compound could be developed as a chemical probe to study specific biological processes. Its ability to interact with biological targets could be harnessed to design fluorescently labeled or biotinylated derivatives for use in cellular imaging and target identification studies. The triazole scaffold itself can act as a linker for creating more complex biomolecules. researchgate.net

Materials Science: The nitrogen-rich 1,2,4-triazole ring is a known component in the development of coordination polymers and metal-organic frameworks (MOFs). chemijournal.comresearchgate.net The ability of the nitrogen atoms in the triazole ring to coordinate with metal ions makes this compound a potential ligand for the synthesis of novel materials with interesting magnetic, optical, or catalytic properties. mdpi.com The presence of the bromine atom could also be exploited for further functionalization in materials synthesis. The field of energetic materials is another area where nitrogen-rich compounds are of interest. mdpi.com

Q & A

Q. What are the common synthetic routes for N-(4-bromobenzylidene)-4H-1,2,4-triazol-4-amine?

The compound is typically synthesized via Schiff base condensation between 4-amino-1,2,4-triazole and 4-bromobenzaldehyde. Reaction conditions involve refluxing in ethanol or methanol under acidic (e.g., glacial acetic acid) or basic catalysis. Purification is achieved through recrystallization using polar aprotic solvents like DMF or ethanol . Key characterization steps include melting point determination, NMR (e.g., ¹H and ¹³C), and IR spectroscopy to confirm imine bond formation (C=N stretch ~1600 cm⁻¹) .

Q. How is the crystal structure of this compound determined, and what are its key parameters?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a ≈ 10.37 Å, b ≈ 11.16 Å, c ≈ 9.52 Å, and β ≈ 90.26°. Weak C–H···N interactions stabilize the lattice, and the dihedral angle between the triazole and benzene rings is ~43°, influencing molecular packing . Data refinement using SHELXL (via programs like SHELXTL or OLEX2) yields reliability factors (R₁ < 0.05) .

Q. What standard assays evaluate its antimicrobial activity?

Preliminary screening uses agar disc diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Antifungal activity is tested against C. albicans or A. niger. Results are compared to controls like ampicillin or fluconazole. Advanced studies employ minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines), with MIC values reported in µg/mL .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in molecular geometry predictions?

Computational models (DFT or molecular mechanics) may predict planar triazole-benzene systems, but SC-XRD reveals a ~43° dihedral angle due to steric hindrance and weak intermolecular interactions. Discrepancies between calculated and observed bond lengths (e.g., C=N vs. C–N) highlight the need for experimental validation .

Q. What methodological challenges arise in optimizing catalytic synthesis of metal complexes with this ligand?

Copper(I) complexes exhibit structural "breathing" behavior upon desolvation, requiring precise control of solvent removal (e.g., thermal activation under vacuum). Dynamic covalent bonding complicates reproducibility; in situ PXRD monitoring is recommended to track phase transitions . Yield optimization may involve ligand-to-metal ratios (1:1 to 2:1) and solvent polarity adjustments (e.g., acetonitrile vs. DMSO) .

Q. How do substituent effects (e.g., bromo vs. methoxy) influence bioactivity?

Comparative studies with analogues (e.g., N-(4-methoxybenzylidene) derivatives) reveal that electron-withdrawing groups (Br) enhance antibacterial activity (MIC = 1.5–3.125 µg/mL) compared to electron-donating groups (OCH₃). This correlates with increased lipophilicity (logP) and membrane penetration .

Q. What computational methods validate its electronic structure and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV), polarizability (~200 a.u.), and hyperpolarizability (β ~1000 a.u.), suggesting nonlinear optical (NLO) potential. Molecular docking (AutoDock Vina) predicts binding affinities to bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding with triazole N-atoms .

Q. How are discrepancies in antimicrobial data across studies addressed?

Variability in MIC values (e.g., 1.5 vs. 12.5 µg/mL) may arise from differences in bacterial strains, inoculum size, or assay protocols. Meta-analyses using standardized CLSI protocols and solvent controls (DMSO ≤1% v/v) improve reproducibility .

Methodological Best Practices

Q. What safety protocols are critical for handling hazardous intermediates during synthesis?

  • Use fume hoods for reactions involving volatile solvents (e.g., acetic acid).
  • Store brominated intermediates separately in labeled, airtight containers.
  • Neutralize waste with 10% NaOH before disposal via certified hazardous waste services .

Q. How are structure-activity relationships (SARs) systematically investigated?

SAR studies require synthesizing a congeneric series (e.g., varying aryl substituents) and correlating physicochemical properties (logP, molar refractivity) with bioactivity. QSAR models (e.g., CoMFA) identify pharmacophores, while X-ray crystallography validates binding modes .

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N-(4-bromobenzylidene)-4H-1,2,4-triazol-4-amine
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Reactant of Route 2
N-(4-bromobenzylidene)-4H-1,2,4-triazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.